molecular formula C10H12N2S2 B14626096 N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine CAS No. 57310-88-0

N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No.: B14626096
CAS No.: 57310-88-0
M. Wt: 224.4 g/mol
InChI Key: RUBYGCDQAITYPB-UHFFFAOYSA-N
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Description

N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine: is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and an amine group attached to the benzothiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate alkylating agent.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol or a methylsulfanyl halide.

    Ethylation: The ethyl group can be added through an alkylation reaction using ethyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine group to an imine or amide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imines and amides.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

  • 2-Methylsulfanyl-1,3-benzothiazole
  • N-Ethyl-1,3-benzothiazol-6-amine
  • 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine

Comparison: N-Ethyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is unique due to the presence of both the ethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57310-88-0

Molecular Formula

C10H12N2S2

Molecular Weight

224.4 g/mol

IUPAC Name

N-ethyl-2-methylsulfanyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H12N2S2/c1-3-11-7-4-5-8-9(6-7)14-10(12-8)13-2/h4-6,11H,3H2,1-2H3

InChI Key

RUBYGCDQAITYPB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)N=C(S2)SC

Origin of Product

United States

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